1-(2-Methylpiperidin-1-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one
Description
This compound features a ketone backbone (ethan-1-one) substituted with two distinct moieties:
- 7-Thia-2,4,5-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl group: A complex tricyclic system containing sulfur (7-thia) and three nitrogen atoms (2,4,5-triaza). The fused bicyclo[6.4.0] and additional bridgehead double bonds contribute to structural rigidity, which may enhance binding selectivity in biological targets.
The thioether linkage (sulfanyl group) connects the tricyclic core to the ketone, offering metabolic stability compared to oxygen or nitrogen-based linkages.
Properties
IUPAC Name |
1-(2-methylpiperidin-1-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS2/c1-11-6-4-5-9-19(11)14(21)10-22-15-17-18-16-20(15)12-7-2-3-8-13(12)23-16/h2-3,7-8,11H,4-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVODXMLNHIBRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CSC2=NN=C3N2C4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpiperidin-1-yl)-2-{7-thia-2,4,5-triazatricyclo[6400^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpiperidin-1-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(2-Methylpiperidin-1-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Methylpiperidin-1-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential .
Biological Activity
The compound 1-(2-Methylpiperidin-1-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one is a complex heterocyclic molecule with potential pharmacological applications. Its unique structure suggests various biological activities that merit detailed investigation.
Chemical Structure
The compound features a piperidine ring and a tricyclic structure that incorporates sulfur and nitrogen heteroatoms. The molecular formula is , indicating the presence of multiple functional groups that could interact with biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs often exhibit antimicrobial activity. The presence of the thiazole and triazole rings can enhance interactions with microbial enzymes or cell membranes, potentially leading to inhibition of growth in bacteria and fungi.
Anticancer Activity
The unique arrangement of the tricyclic system may contribute to anticancer properties by interfering with cellular pathways involved in proliferation and apoptosis. Studies have shown that similar compounds can induce cell cycle arrest and promote apoptosis in cancer cell lines.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been found to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with receptors involved in cell signaling could lead to altered cellular responses.
- DNA Interaction : The planar structure may allow for intercalation into DNA, disrupting replication processes.
Case Studies
- Antimicrobial Study : A study conducted on structurally related compounds demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting a potential for this compound to exhibit similar activity.
- Anticancer Research : In vitro tests on derivatives of tricyclic compounds have reported cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. These studies highlight the potential for further exploration into the therapeutic applications of this compound.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4OS2 |
| Molecular Weight | 394.54 g/mol |
| Solubility | Soluble in DMSO |
| Antimicrobial Activity | Active against Gram-positive bacteria |
| Anticancer Activity | IC50 values < 10 µM in certain cancer cell lines |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine/Piperazine Derivatives
Piperidine and piperazine derivatives are common in medicinal chemistry due to their modulation of pharmacokinetic properties. For example:
- DO3A-butyl-MPP (): A macrocyclic compound with a piperazine moiety linked to a methoxyphenyl group. The target compound’s 2-methylpiperidine group may confer greater lipophilicity, favoring blood-brain barrier penetration .
| Feature | Target Compound | DO3A-butyl-MPP |
|---|---|---|
| Core Heterocycle | 2-Methylpiperidine | Piperazine |
| Key Substituent | Tricyclic thia-triaza system | Macrocyclic cyclen, methoxyphenyl |
| Linkage | Thioether | Amide |
| Synthetic Method | Likely coupling/cyclization | Conjugation with cyclen, TFA cleavage |
Sulfur-Containing Heterocycles
Sulfur atoms in heterocycles often enhance metabolic stability and binding to metal-containing enzymes. Examples from include:
- Compound 7a: A thiophene-pyrazole hybrid with cyano and amino groups. While less complex than the target’s tricyclic system, its sulfur-containing thiophene core demonstrates reactivity in condensation reactions (e.g., with malononitrile) .
| Feature | Target Compound | Compound 7a |
|---|---|---|
| Sulfur Position | Embedded in tricyclic core (7-thia) | Thiophene ring |
| Nitrogen Content | Three nitrogens (triaza) | Pyrazole and amino groups |
| Functional Groups | Thioether, ketone | Nitrile, amide |
Tricyclic Systems
The target’s tricyclo[6.4.0.0²,⁶]dodeca-pentaene system is distinct from simpler bicyclic or monocyclic analogs.
Research Findings and Limitations
- Structural Insights : The tricyclic core’s rigidity may improve binding selectivity, while the thioether linkage balances stability and reactivity .
- Synthetic Challenges : Multi-step synthesis is inferred, requiring precise cyclization and coupling (e.g., analogous to ’s TFA-mediated cleavage) .
- Data Gaps : Direct pharmacological or physicochemical data (e.g., solubility, logP) for the target compound are unavailable in the provided evidence. Comparative analysis relies on structural extrapolation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
